
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, also known as Tropisetron, is a chemical compound used in scientific research. It belongs to the class of serotonin receptor antagonists and is primarily used to investigate the physiological and biochemical effects of serotonin in the body.
Wirkmechanismus
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide works by blocking the action of serotonin on specific receptors in the body. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep, among other things. By blocking the action of serotonin, N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide can help researchers understand the role of serotonin in these processes.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the release of dopamine in the brain, which may be why it is effective in treating nausea and vomiting. It has also been shown to have a positive effect on mood and anxiety levels in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is that it is a selective serotonin receptor antagonist, which means that it only blocks the action of serotonin on specific receptors in the body. This makes it a useful tool for studying the role of serotonin in specific physiological and biochemical processes. However, one limitation of using N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of addiction, as it has been shown to reduce the release of dopamine in the brain. Additionally, researchers may investigate the potential of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in treating other conditions such as migraines and irritable bowel syndrome.
Conclusion
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which makes it a useful tool for studying the physiological and biochemical effects of serotonin on the body. While it has a number of advantages for lab experiments, researchers must be aware of its potential off-target effects. There are a number of future directions for research involving N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, including its potential use in the treatment of mood disorders and addiction.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-tert-butylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide is primarily used in scientific research to investigate the role of serotonin in the body. It is a selective serotonin receptor antagonist, which means that it blocks the action of serotonin on specific receptors in the body. This makes it an important tool for studying the physiological and biochemical effects of serotonin on the body.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)15-10-6-7-11-16(15)20-18(21)13-14-9-5-8-12-17(14)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWILQLPUTWUZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7015196 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)

![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)


![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
